molecular formula C10H7ClO5S B11711865 5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate

5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate

Katalognummer: B11711865
Molekulargewicht: 274.68 g/mol
InChI-Schlüssel: WKPDRRYSTVRFGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate is a chemical compound with the molecular formula C10H7ClO5S It is known for its unique structure, which includes a benzoxathiol ring substituted with a chloro group and an ethyl carbonate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate typically involves the reaction of 5-chloro-2-oxo-1,3-benzoxathiol with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxathiol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate involves its interaction with specific molecular targets. The chloro group and the ethyl carbonate moiety can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate
  • 5-Chloro-2-oxo-1,3-benzoxathiol-6-yl propyl carbonate

Uniqueness

5-Chloro-2-oxo-1,3-benzoxathiol-6-yl ethyl carbonate is unique due to its specific substitution pattern and the presence of the ethyl carbonate group

Eigenschaften

Molekularformel

C10H7ClO5S

Molekulargewicht

274.68 g/mol

IUPAC-Name

(5-chloro-2-oxo-1,3-benzoxathiol-6-yl) ethyl carbonate

InChI

InChI=1S/C10H7ClO5S/c1-2-14-9(12)15-6-4-7-8(3-5(6)11)17-10(13)16-7/h3-4H,2H2,1H3

InChI-Schlüssel

WKPDRRYSTVRFGO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)OC1=C(C=C2C(=C1)OC(=O)S2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.